Hexafluoropropene oxide trimer

Catalog No.
S925074
CAS No.
2641-34-1
M.F
C15H11F17O3
M. Wt
562.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hexafluoropropene oxide trimer

CAS Number

2641-34-1

Product Name

Hexafluoropropene oxide trimer

IUPAC Name

9-[3,6-bis(trifluoromethyl)-1,4-dioxan-2-yl]-2,2,3,3,4,4,5,5,6,6-decafluorononanoyl fluoride

Molecular Formula

C15H11F17O3

Molecular Weight

562.22 g/mol

InChI

InChI=1S/C15H11F17O3/c16-8(33)10(19,20)14(29,30)15(31,32)13(27,28)9(17,18)3-1-2-5-7(12(24,25)26)34-4-6(35-5)11(21,22)23/h5-7H,1-4H2

InChI Key

RZEXCUSSDZJJHD-UHFFFAOYSA-N

SMILES

C1C(OC(C(O1)C(F)(F)F)CCCC(C(C(C(C(C(=O)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(F)(F)F

Canonical SMILES

C1C(OC(C(O1)C(F)(F)F)CCCC(C(C(C(C(C(=O)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(F)(F)F
  • Fire Suppression Research

    Due to its non-flammability and ability to absorb heat, HFPO-123 has been studied as a potential replacement for traditional fire suppressants like halons, which can harm the ozone layer []. Research is ongoing to assess its effectiveness and environmental impact in fire suppression systems [].

  • Medical Science Research

    Some studies have explored the use of HFPO-123 as a component in oxygen carriers for blood substitutes []. These are substances designed to transport oxygen in the body similarly to hemoglobin in red blood cells. However, this is a complex area of research, and further investigation is needed to determine the safety and efficacy of HFPO-123 in this application [].

  • Chemical Research

    The unique properties of HFPO-123, such as its chemical stability and ability to dissolve various substances, make it a potential solvent for scientific research. Researchers are investigating its use in processes like semiconductor manufacturing and catalysis [].

Hexafluoropropene oxide trimer is a chemical compound with the molecular formula C9F18O3C_9F_{18}O_3. It is a trimer of hexafluoropropene oxide, characterized by its unique structure that includes three hexafluoropropene oxide units. This compound has garnered attention due to its potential applications as an alternative to perfluorooctanoic acid, particularly in various industrial processes and products.

The mechanism of action of HFPO-TA is being actively investigated, particularly its potential effects on biological systems. Recent studies suggest it might disrupt hormonal function and cell signaling pathways []. More research is needed to fully understand its mechanism of action.

The safety profile of HFPO-TA is still emerging. While it is considered less toxic than PFOA, studies suggest it might have negative effects on the male reproductive system and other organs []. Further research is crucial to establish definitive safety guidelines.

Limitations and Future Research

Information on several aspects of HFPO-TA, including its detailed synthesis, complete environmental breakdown pathways, and long-term health effects, is limited. Future research should focus on:

  • Developing greener and more sustainable synthesis methods [].
  • Understanding the environmental fate and degradation pathways of HFPO-TA [].
  • Conducting comprehensive studies to assess its potential health risks [].
, primarily involving nucleophilic substitutions and polymerizations. It can react with various nucleophiles, leading to the formation of different derivatives. The compound's reactivity is influenced by the presence of fluorine atoms, which can stabilize certain intermediates while making others more reactive.

Recent studies have indicated that hexafluoropropene oxide trimer exhibits notable biological activity. Research has shown that it can disturb embryonic liver and biliary system development in zebrafish, indicating potential hepatotoxic effects . Additionally, exposure to this compound has been linked to toxic effects on mouse liver at low concentrations, raising concerns about its safety and environmental impact .

The synthesis of hexafluoropropene oxide trimer typically involves the polymerization of hexafluoropropene oxide. Various methods can be employed, including:

  • Anionic Polymerization: Utilizing anionic initiators to promote the polymerization process.
  • Cationic Polymerization: Using cationic catalysts to facilitate the reaction.
  • Ring-Opening Polymerization: Involving the opening of epoxide rings to form oligomers.

These methods allow for the controlled synthesis of hexafluoropropene oxide trimer with specific desired properties.

Hexafluoropropene oxide trimer finds applications in various fields, including:

  • Fluorinated Polymers: Used as a building block in the production of fluorinated polymers with enhanced thermal and chemical stability.
  • Industrial Coatings: Employed in coatings for their resistance to heat and chemicals.
  • Environmental Alternatives: Investigated as a safer alternative to perfluoroalkyl substances, particularly in firefighting foams and other industrial applications.

Studies investigating the interactions of hexafluoropropene oxide trimer with biological systems have revealed significant insights into its toxicity and environmental behavior. For instance, research has demonstrated that this compound can disrupt metabolic pathways in aquatic organisms, leading to adverse developmental outcomes . Furthermore, its interactions with cellular receptors involved in lipid metabolism suggest potential implications for human health.

Hexafluoropropene oxide trimer shares similarities with several other fluorinated compounds. A comparison highlights its unique properties:

Compound NameMolecular FormulaKey Features
Perfluorooctanoic AcidC8F17COOHC_8F_{17}COOHPersistent environmental pollutant; bioaccumulative
HexafluoropropyleneC3F6C_3F_6Used in fluoropolymer production; low toxicity
Perfluorohexanoic AcidC6F13COOHC_6F_{13}COOHSimilar applications; high persistence

Hexafluoropropene oxide trimer is distinct due to its lower environmental persistence compared to perfluoroalkyl substances like perfluorooctanoic acid, making it a subject of interest for safer chemical alternatives.

XLogP3

6.6

Use Classification

PFAS (per- and polyfluoroalkyl substances) -> OECD Category

General Manufacturing Information

All other basic organic chemical manufacturing
Propanoyl fluoride, 2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]-: ACTIVE

Dates

Modify: 2023-08-16

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